(E)-4-((2-(6-amino-5-nitropyrimidin-4-yl)hydrazono)methyl)phenol
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Description
(E)-4-((2-(6-amino-5-nitropyrimidin-4-yl)hydrazono)methyl)phenol is a useful research compound. Its molecular formula is C11H10N6O3 and its molecular weight is 274.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for pyrimidine derivatives
Mode of Action
Based on its structural similarity to other aminopyrimidines , it can be hypothesized that it may act as a nucleophile, attacking electrophilic carbon centers in biological targets . The presence of the nitro group and the hydrazone linkage could potentially influence its reactivity and binding affinity.
Biochemical Pathways
Aminopyrimidines are known to play crucial roles in various biological processes, including dna synthesis and repair, signal transduction, and enzymatic reactions .
Properties
IUPAC Name |
4-[(E)-[(6-amino-5-nitropyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c12-10-9(17(19)20)11(14-6-13-10)16-15-5-7-1-3-8(18)4-2-7/h1-6,18H,(H3,12,13,14,16)/b15-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCPFJPDDNQPLE-PJQLUOCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=NC(=C2[N+](=O)[O-])N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC=NC(=C2[N+](=O)[O-])N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.